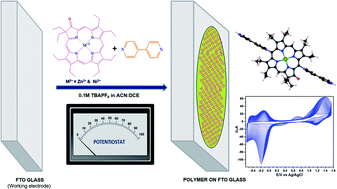Copolymers of bipyridinium and metal (Zn & Ni) porphyrin derivatives; theoretical insights and electrochemical activity towards CO2†
RSC Advances Pub Date: 2021-06-02 DOI: 10.1039/D1RA01945G
Abstract
This study reports the electropolymerization of novel keto functionalized octaethyl metal porphyrins (Zn2+ and Ni2+) in the presence of 4,4′-bipyridine (4,4′-bpy) as a bridging nucleophile. The polymer films were characterized by electrochemical, spectroscopic (UV-Vis, XPS, FT-IR and Raman spectroscopy) and imaging (AFM and SEM) techniques. The absorption and electronic spectra confirm the presence of both porphyrin and 4,4′-bipyridine units in the film. The surface morphology reveals homogeneous film deposition with average roughness values of approx. 8 nm. The theoretical studies performed offered insights into the interplay of different metal centres (Zn2+ and Ni2+) and the keto functionality of the porphyrin unit in the formation of copolymer films. The electrochemical interaction of polymer films with CO2 suggests a reversible trap and release of CO2 with low energy barriers for both the polymers.


Recommended Literature
- [1] Tandem modification of amphiphilic cellulose ethers for amorphous solid dispersion via olefin cross-metathesis and thiol-Michael addition†
- [2] Contents list
- [3] The effect of surface hydrogenation of metal oxides on the nanomorphology and the charge generation efficiency of polymer blend solar cells†
- [4] Cell-penetrating peptides (CPPs) as a vector for the delivery of siRNAs into cells
- [5] Antifouling strategies for marine and riverine sensors
- [6] High performance hybrid carbon fillers/binary–polymer nanocomposites with remarkably enhanced positive temperature coefficient effect of resistance
- [7] Influence of Re–M interactions in Re–M/C bimetallic catalysts prepared by a microwave-assisted thermolytic method on aqueous-phase hydrogenation of succinic acid†
- [8] 53. Studies in the diazotisation and nitrosation of amines. Part V. The effect of lowering the dielectric constant of the reaction mixture
- [9] Comparative study of alterations in phospholipid profiles upon liver cancer in humans and mice†
- [10] Mesoporous silicananoparticle facilitated drug release through cascade photosensitizer activation and cleavage of singlet oxygen sensitive linker†










